molecular formula C19H18N2O2 B5789824 N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide

N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide

Cat. No. B5789824
M. Wt: 306.4 g/mol
InChI Key: ZPEGYIMPLMHOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as E-3174, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinolinecarboxamide family of compounds, which are known to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. Additionally, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide are varied and complex, and depend on the specific research area being studied. In cardiovascular research, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to lower blood pressure, reduce cardiac hypertrophy and fibrosis, and improve endothelial function. In cancer research, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis (programmed cell death). Inflammation research has shown that N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted manipulation of specific biological pathways. Additionally, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied and characterized, making it a well-established tool for scientific research. However, one limitation of using N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide. One area of interest is the development of novel derivatives of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide that may exhibit improved potency or specificity for certain biological targets. Additionally, further research is needed to fully elucidate the mechanism of action of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, which may lead to the development of new drugs that target these pathways. Finally, more research is needed to explore the potential applications of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in other areas of scientific research, such as neurobiology and immunology.

Synthesis Methods

The synthesis of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide involves a multi-step process, starting with the reaction of 4-methoxyaniline with ethyl acetoacetate to form 4-methoxyphenyl-3-oxobutanoate. This intermediate is then reacted with 2-chloroquinoline to form the final product, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide.

Scientific Research Applications

N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have potent antihypertensive effects, as well as the ability to reduce cardiac hypertrophy and fibrosis. In cancer research, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, suggesting that it may have potential as an anticancer agent. Inflammation is another area of research where N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been studied, with promising results indicating that it may have anti-inflammatory effects.

properties

IUPAC Name

N-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-20-19(22)16-12-18(13-8-10-14(23-2)11-9-13)21-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEGYIMPLMHOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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